2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE
Description
2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, a carbamoyl group, a sulfanyl linkage, and a nitrophenyl group, making it a versatile molecule for scientific research.
Properties
IUPAC Name |
2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-19(21-16-6-3-7-18(11-16)23(26)27)12-28-13-20(25)22-17-9-8-14-4-1-2-5-15(14)10-17/h1-11H,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYLKCZTUAISCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which provides high regioselectivity and excellent yields . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its antimicrobial properties make it a candidate for developing new antibiotics.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with bacterial cell membranes and enzymes. The compound likely disrupts cell membrane integrity and inhibits key enzymes, leading to bacterial cell death . The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have similar structural features and exhibit antimicrobial activity.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene ring and carbamoyl group but differs in its triazole and phosphonate groups.
Uniqueness
2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(3-NITROPHENYL)ACETAMIDE is unique due to its combination of a naphthalene ring, a carbamoyl group, a sulfanyl linkage, and a nitrophenyl group
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
